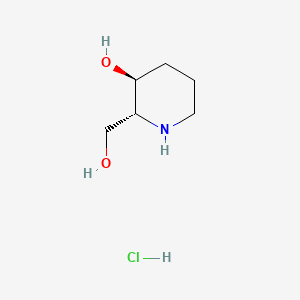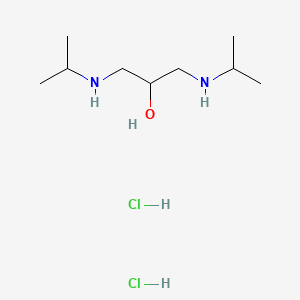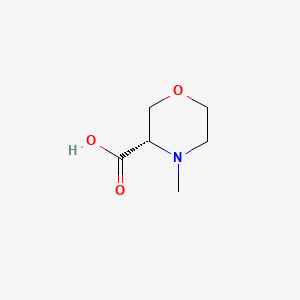
L-(-)-Malic Acid-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Aspartic acid-13C4” is a stable isotope-labeled non-essential amino acid . It can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a labeled standard .
Molecular Structure Analysis
The molecular formula of “L-Aspartic acid-13C4” is HO213C13CH213CH(NH2)13CO2H . The molecular weight is 138.07 .Physical And Chemical Properties Analysis
“L-Aspartic acid-13C4” is a solid substance . It has a molecular weight of 138.07 . .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-(-)-Malic Acid-13C4 involves the incorporation of four 13C isotopes into the malic acid molecule. This can be achieved through the use of 13C-labeled starting materials in a series of chemical reactions.", "Starting Materials": ["13C-labeled acetic acid", "13C-labeled glyoxal", "13C-labeled pyruvate", "L-malic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol"], "Reaction": [ "1. Condensation of 13C-labeled acetic acid and 13C-labeled glyoxal to form 13C-labeled diethyl glyoxalate in the presence of sodium hydroxide.", "2. Reaction of 13C-labeled diethyl glyoxalate with 13C-labeled pyruvate to form 13C-labeled malic acid-13C4 in the presence of sodium hydroxide.", "3. Separation of the desired L-(-)-enantiomer of malic acid-13C4 from the racemic mixture using a chiral column chromatography.", "4. Conversion of L-(-)-malic acid-13C4 to its diethyl ester derivative using ethanol and hydrochloric acid.", "5. Hydrolysis of the diethyl ester derivative with sodium hydroxide to obtain L-(-)-malic acid-13C4." ] } | |
CAS-Nummer |
150992-96-4 |
Produktname |
L-(-)-Malic Acid-13C4 |
Molekularformel |
C4H6O5 |
Molekulargewicht |
138.056 |
IUPAC-Name |
(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
BJEPYKJPYRNKOW-UVYXLFMMSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
Synonyme |
(2S)-2-Hydroxybutanedioic-13C4 Acid; (-)-(S)-Malic Acid-13C4; (-)-Hydroxysuccinic Acid-13C4; (-)-L-Malic Acid-13C4; (-)-Malic Acid-13C4; (2S)-2-Hydroxybutanedioic Acid-13C4; (2S)-2-Hydroxysuccinic Acid-13C4; (2S)-Malic Acid-13C4; (S)-Malic Acid-13C4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)


![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)



